1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide
Overview
Description
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid hydrazide: Similar structure but with different functional groups, leading to varied reactivity and applications.
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxamide: Another related compound with distinct properties and uses.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-9(6-8-16)12(17)15-14/h1-4,9H,5-8,14H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWIKXAQKSKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342320 | |
Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332400-85-8 | |
Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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